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molecular formula C4H8O2 B1207772 4-Hydroxybutyraldehyde CAS No. 25714-71-0

4-Hydroxybutyraldehyde

Cat. No. B1207772
M. Wt: 88.11 g/mol
InChI Key: PIAOXUVIBAKVSP-UHFFFAOYSA-N
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Patent
US04297517

Procedure details

A 300 ml stirred Hastelloy C autoclave was charged with 16 g 2,5-dihydrofuran, 80 g water and 5 g of the catalyst described in Example III. The autoclave was heated for 3 hours at 120° C. After cooling the resulting liquid was analysed by means of gas-liquid chromatography. The conversion of 2,5-dihydrofuran amounted to 55% gamma-hydroxy butyraldehyde having been formed with a selectivity of 65%. 2,3-Dihydrofuran, tetrahydrofuran and furan had also been formed in minor amounts.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
80 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1.O.O[CH2:8][CH2:9][CH2:10][CH:11]=[O:12]>[Cr].[Co].O1CCCC1>[O:1]1[CH:2]=[CH:3][CH2:4][CH2:5]1.[O:12]1[CH:8]=[CH:9][CH:10]=[CH:11]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
O1CC=CC1
Name
Quantity
80 g
Type
reactant
Smiles
O
Name
catalyst
Quantity
5 g
Type
catalyst
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCC=O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr].[Co]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the resulting liquid
CUSTOM
Type
CUSTOM
Details
been formed with a selectivity of 65%

Outcomes

Product
Name
Type
product
Smiles
O1CCC=C1
Name
Type
product
Smiles
O1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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